
Acide 3-butoxy-2-fluoro-4-méthoxyphénylboronique
Vue d'ensemble
Description
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C11H16BFO4 . It has a molecular weight of 242.06 .
Molecular Structure Analysis
The InChI code for 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is 1S/C11H16BFO4/c1-3-4-7-17-11-9 (16-2)6-5-8 (10 (11)13)12 (14)15/h5-6,14-15H,3-4,7H2,1-2H3 . This indicates the connectivity and hydrogen count of the molecule, but does not provide information on its three-dimensional structure.Chemical Reactions Analysis
Boronic acids, including 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .Applications De Recherche Scientifique
Synthèse d'hydroxyphénylnaphtols
Acide 3-butoxy-2-fluoro-4-méthoxyphénylboronique : est utilisé dans la synthèse d'hydroxyphénylnaphtols, qui sont importants car ils agissent comme inhibiteurs de la 17ß-hydroxystéroïde déshydrogénase de type 2. Cette enzyme joue un rôle crucial dans les voies biologiques des hormones stéroïdes, et son inhibition peut être essentielle dans le traitement des maladies liées à un déséquilibre hormonal stéroïdien .
Couplage de Suzuki régiosélectif
Le composé sert de réactif dans les réactions de couplage de Suzuki régiosélectives. Cette application est particulièrement précieuse dans le domaine de la chimie organique pour créer des liaisons carbone-carbone, ce qui constitue une étape fondamentale dans la synthèse de molécules organiques complexes, notamment les produits pharmaceutiques et les polymères .
Réactions d'arylation catalysées par le ruthénium
Il est également impliqué dans les réactions d'arylation catalysées par le ruthénium. L'arylation est essentielle pour introduire des groupes aryles dans une molécule, ce qui peut modifier considérablement ses propriétés chimiques, la rendant utile dans le développement de nouveaux matériaux et médicaments .
Synthèse d'amino-triméthoxyphényl-aryl thiazoles
Ce dérivé d'acide boronique est un réactif clé dans la synthèse d'amino-triméthoxyphényl-aryl thiazoles. Ces composés ont été identifiés comme des inhibiteurs potentiels des microtubules et des agents antitumoraux, soulignant l'importance du composé dans la recherche en chimie médicinale .
Cyanation catalysée par le rhodium
Le composé trouve une application dans les procédés de cyanation catalysés par le rhodium. La cyanation introduit un groupe cyano dans une molécule, qui est un groupe fonctionnel important pour produire des nitriles, une classe importante de composés organiques utilisés dans diverses applications industrielles .
Réaction de Petasis
Il est utilisé dans la réaction de Petasis, une réaction à plusieurs composants qui forme des liaisons carbone-azote pour synthétiser des amines. Les amines sont fondamentales en synthèse organique et se retrouvent dans un large éventail de molécules biologiquement actives .
Protodéboronation des esters boroniques de pinacol
Dans la protodéboronation catalytique des esters boroniques de pinacol, This compound peut être utilisé. Ce processus est crucial pour éliminer la partie bore des molécules, ce qui est souvent une étape nécessaire en synthèse organique pour obtenir le produit final souhaité .
Développement d'inhibiteurs de l'activité enzymatique
Enfin, ce composé est essentiel dans le développement d'inhibiteurs d'enzymes telles que la 17β-hydroxystéroïde déshydrogénase de type 1. L'inhibition de cette enzyme a un potentiel thérapeutique pour des maladies comme le cancer du sein et l'endométriose, où les hormones stéroïdes jouent un rôle dans la progression de la maladie .
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, boronic acids typically undergo transmetalation, a process where the boronic acid transfers its organic group to a metal catalyst, such as palladium .
Biochemical Pathways
In suzuki-miyaura cross-coupling reactions, the compound would be involved in the formation of new carbon-carbon bonds, which could impact various biochemical pathways depending on the specific reactants and products involved .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
Factors such as temperature, ph, and the presence of other reactants or catalysts can potentially influence the compound’s participation in suzuki-miyaura cross-coupling reactions .
Analyse Biochimique
Biochemical Properties
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, including those involved in the catalytic protodeboronation of pinacol boronic esters . The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to enzyme inhibition or activation.
Cellular Effects
The effects of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the levels of metabolites and the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its efficacy over time. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme activation and enhanced metabolic activity . At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular toxicity. Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring at specific dosage levels.
Metabolic Pathways
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is involved in various metabolic pathways, including those related to the synthesis and degradation of boronic esters . This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the catalytic protodeboronation of pinacol boronic esters, thereby affecting the overall metabolic activity within cells.
Transport and Distribution
The transport and distribution of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, thereby influencing its activity and function. Additionally, the compound’s transport and distribution can be affected by factors such as cellular uptake, efflux, and intracellular trafficking.
Subcellular Localization
The subcellular localization of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a critical factor that influences its activity and function . This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can influence metabolic pathways and enzyme activity.
Propriétés
IUPAC Name |
(3-butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFO4/c1-3-4-7-17-11-9(16-2)6-5-8(10(11)13)12(14)15/h5-6,14-15H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOSSQJCLRWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232327 | |
| Record name | B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793003-67-4 | |
| Record name | B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





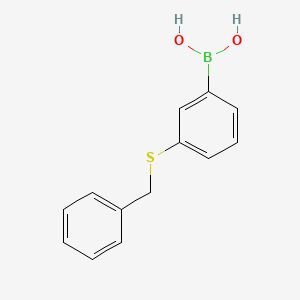
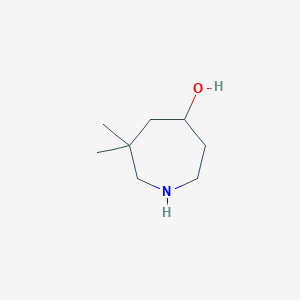
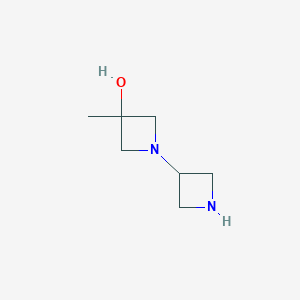
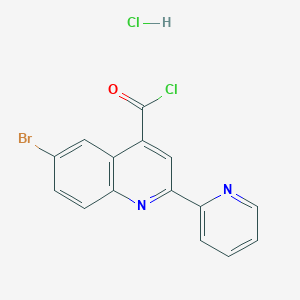
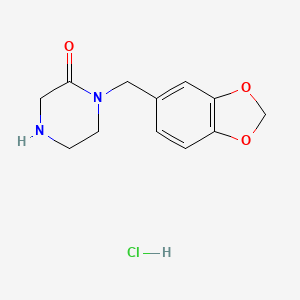
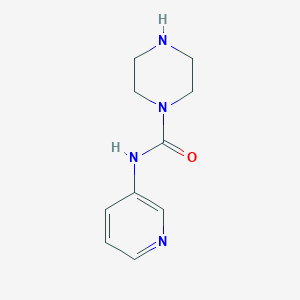

![[4-(2-Nitropropyl)phenyl]amine hydrochloride](/img/structure/B1527105.png)

![Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527108.png)

